molecular formula C8H16O3S B030897 trans-4-Methylcyclohexanol methanesulfonate CAS No. 18508-92-4

trans-4-Methylcyclohexanol methanesulfonate

Cat. No. B030897
CAS RN: 18508-92-4
M. Wt: 192.28 g/mol
InChI Key: PIYQHONGOGJIQQ-UHFFFAOYSA-N
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Description

Trans-4-Methylcyclohexanol methanesulfonate is a chiral reagent used in proteomics research . It has a molecular weight of 192.28 and a molecular formula of C8H16O3S .


Chemical Reactions Analysis

Trans-4-Methylcyclohexanol is used to prepare 4-methylcyclohexyl nitrite to study the laser-induced fluorescence (LIF) excitation spectra of the 4-methylcyclohexoxy and d11-cyclohexoxy radicals . The specific chemical reactions involving trans-4-Methylcyclohexanol methanesulfonate are not detailed in the available resources.


Physical And Chemical Properties Analysis

Trans-4-Methylcyclohexanol methanesulfonate has a molecular weight of 192.28 and a molecular formula of C8H16O3S . The specific physical and chemical properties of this compound are not detailed in the available resources.

Scientific Research Applications

Proteomics Research

trans-4-Methylcyclohexanol methanesulfonate: is utilized as a chiral reagent in proteomics research . Its ability to influence the stereochemistry of molecules makes it valuable for studying protein structures, functions, and interactions. This compound aids in the separation of chiral isomers, which is crucial for understanding the diverse roles of proteins in biological systems.

Safety and Hazards

The safety data sheet for trans-4-Methylcyclohexanol, a related compound, suggests that it is a combustible liquid and may cause eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Specific safety and hazard information for trans-4-Methylcyclohexanol methanesulfonate is not provided in the available resources.

properties

IUPAC Name

(4-methylcyclohexyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYQHONGOGJIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232958
Record name Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Methylcyclohexanol methanesulfonate

CAS RN

18508-93-5
Record name Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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